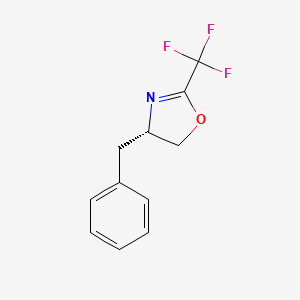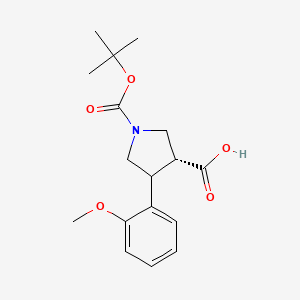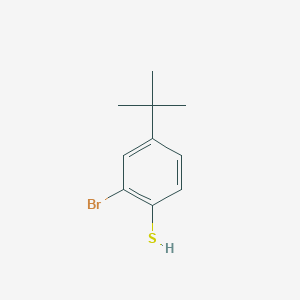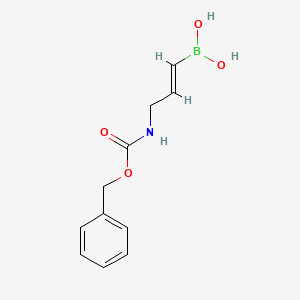![molecular formula C20H12F2N6 B15201526 6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline](/img/structure/B15201526.png)
6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline is a highly potent and selective inhibitor of the c-Met receptor tyrosine kinase. The c-Met receptor and its ligand, hepatocyte growth factor (HGF), are involved in various cellular processes, including proliferation, survival, and migration. Overexpression of c-Met/HGF has been detected in many human malignancies, making it a significant target for cancer therapy .
Méthodes De Préparation
The synthesis of 6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline involves several stepsThe reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and purity.
Analyse Des Réactions Chimiques
6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of triazolotriazine derivatives.
Biology: The compound is used in biological assays to investigate the role of c-Met in cellular processes.
Medicine: As a c-Met inhibitor, it has potential therapeutic applications in the treatment of cancers that overexpress c-Met/HGF.
Mécanisme D'action
The mechanism of action of 6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline involves the inhibition of the c-Met receptor tyrosine kinase. By binding to the ATP-binding site of c-Met, the compound prevents the phosphorylation and activation of downstream signaling pathways that promote cell proliferation, survival, and migration. This inhibition leads to the suppression of tumor growth and metastasis in cancers that overexpress c-Met/HGF .
Comparaison Avec Des Composés Similaires
Similar compounds to 6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline include other c-Met inhibitors such as:
JNJ-38877605: Another potent c-Met inhibitor with a similar triazolotriazine core.
6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline: A structurally related compound with a different substituent on the triazolotriazine core.
6-(Difluoro(6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)methyl)quinoline: A compound with a fluorophenyl group instead of a phenyl group.
The uniqueness of this compound lies in its high potency and selectivity for c-Met, making it a promising candidate for cancer therapy .
Propriétés
Formule moléculaire |
C20H12F2N6 |
|---|---|
Poids moléculaire |
374.3 g/mol |
Nom IUPAC |
6-[difluoro-(6-phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline |
InChI |
InChI=1S/C20H12F2N6/c21-20(22,15-8-9-16-14(11-15)7-4-10-23-16)18-25-26-19-24-12-17(27-28(18)19)13-5-2-1-3-6-13/h1-12H |
Clé InChI |
QGSKEQKZHYYCMA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN3C(=NN=C3N=C2)C(C4=CC5=C(C=C4)N=CC=C5)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


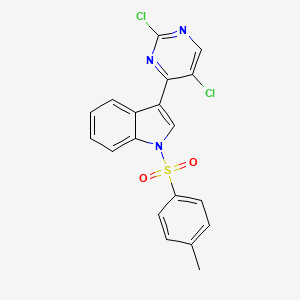

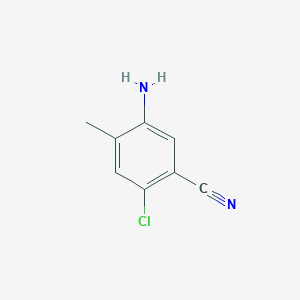
![N-(6-ethynyl-1H-pyrrolo[3,2-b]pyridin-7-yl)methanesulfonamide](/img/structure/B15201456.png)

![4-Chloro-7-(trifluoromethyl)pyrido[2,3-c]pyridazine](/img/structure/B15201470.png)


![7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B15201479.png)
